2-(3,4-Difluorophenyl)cyclopentanone

Lipophilicity Membrane permeability Drug design

2-(3,4-Difluorophenyl)cyclopentanone is a fluorinated aryl cyclopentanone with the molecular formula C11H10F2O and a molecular weight of 196.19 g/mol. The compound features a cyclopentanone core substituted at the 2‑position with a 3,4‑difluorophenyl ring, delivering a computed XLogP3‑AA of 2.3, three hydrogen‑bond acceptor sites, and a topological polar surface area of 17.1 Ų.

Molecular Formula C11H10F2O
Molecular Weight 196.19 g/mol
CAS No. 1260761-67-8
Cat. No. B8759284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Difluorophenyl)cyclopentanone
CAS1260761-67-8
Molecular FormulaC11H10F2O
Molecular Weight196.19 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C1)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C11H10F2O/c12-9-5-4-7(6-10(9)13)8-2-1-3-11(8)14/h4-6,8H,1-3H2
InChIKeyRKZZBEHJOBFDGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Difluorophenyl)cyclopentanone (CAS 1260761-67-8) – Core Physicochemical Profile and Pharmacophore Positioning


2-(3,4-Difluorophenyl)cyclopentanone is a fluorinated aryl cyclopentanone with the molecular formula C11H10F2O and a molecular weight of 196.19 g/mol [1]. The compound features a cyclopentanone core substituted at the 2‑position with a 3,4‑difluorophenyl ring, delivering a computed XLogP3‑AA of 2.3, three hydrogen‑bond acceptor sites, and a topological polar surface area of 17.1 Ų [1]. This difluorinated scaffold places the molecule at the intersection of ketone‑centric reactivity and the well‑documented ability of the 3,4‑difluorophenyl motif to modulate electronic character, lipophilicity, and metabolic stability compared with non‑fluorinated or mono‑fluorinated congeners [2].

Why 2-(3,4-Difluorophenyl)cyclopentanone Cannot Be Simply Replaced by a Generic Aryl Cyclopentanone


Substituting 2-(3,4-difluorophenyl)cyclopentanone with a non‑fluorinated, mono‑fluorinated, or regioisomeric difluoro analog inevitably alters three critical parameters that dictate downstream performance: (i) lipophilicity (ΔXLogP3‑AA up to +0.2 vs. the parent phenyl analog), (ii) hydrogen‑bond‑acceptor capacity (three acceptors vs. one or two), and (iii) the metabolic vulnerability of the aryl ring [1][2]. In medicinal‑chemistry campaigns, the 3,4‑difluoro arrangement is specifically employed to block cytochrome P450‑mediated para‑hydroxylation while retaining a favorable electronic profile for target engagement—advantages that are lost when the fluorine atoms are repositioned or removed [3]. The quantitative comparisons below make these distinctions explicit.

2-(3,4-Difluorophenyl)cyclopentanone – Quantitative Differentiation Versus Closest Analogs


Lipophilicity Differentiation: XLogP3‑AA Comparison Across Aryl Cyclopentanone Series

2-(3,4-Difluorophenyl)cyclopentanone exhibits a computed XLogP3‑AA of 2.3, which is 0.2 log units higher than the non‑fluorinated 2‑phenylcyclopentanone (XLogP3‑AA 2.1) [1][2] and 0.1 log units higher than the mono‑fluorinated 2-(4-fluorophenyl)cyclopentanone (XLogP3‑AA 2.2) [1][3]. The incremental lipophilicity arises from the two fluorine atoms and is consistent with the well‑established contribution of aryl‑F substituents to log P [4]. This quantifiable difference directly influences passive membrane permeation and tissue distribution, making the 3,4‑difluoro analog the most lipophilic member of the simple aryl cyclopentanone series.

Lipophilicity Membrane permeability Drug design

Hydrogen‑Bond Acceptor Count: Enhanced Target‑Engagement Potential Over Non‑Fluorinated and Mono‑Fluorinated Analogs

The 3,4‑difluorophenyl substitution confers three hydrogen‑bond‑acceptor (HBA) sites (two aryl‑F atoms plus the cyclopentanone carbonyl oxygen) versus two HBA sites for 2-(4‑fluorophenyl)cyclopentanone and a single HBA site for 2‑phenylcyclopentanone [1][2][3]. In the context of cyclooxygenase‑2 (COX‑2) inhibitor design, halogen substitution on the 2‑phenyl ring of diarylcyclopentenones has been explicitly shown to dramatically improve COX‑2 selectivity over COX‑1; the 3,5‑difluorophenyl derivative L‑776,967 and the 3‑pyridyl derivative L‑784,506 exemplify how multiple H‑bond‑accepting substituents optimize isozyme discrimination [4]. The 3,4‑difluoro regioisomer offers an analogous electronic topology, positioning it as a privileged scaffold for selective enzyme inhibition.

Hydrogen bonding COX‑2 selectivity Target engagement

Metabolic‑Site Blockade: 3,4‑Difluorophenyl as a Shield Against Para‑Hydroxylation

The 3‑ and 4‑positions of the phenyl ring are classic sites for cytochrome P450‑mediated oxidative metabolism, particularly para‑hydroxylation. Introducing fluorine atoms at both positions simultaneously blocks these metabolic soft spots, a strategy documented across multiple fluorinated drug‑design reviews [1][2]. Whereas 2‑phenylcyclopentanone and 2-(4‑fluorophenyl)cyclopentanone each retain at least one unsubstituted metabolically labile position, the 3,4‑difluoro pattern fully occupies both sites, predicting superior in‑vitro metabolic half‑life. Although compound‑specific microsomal stability data have not been published as of this analysis, the class‑level evidence is robust: difluoro‑blocking of aryl rings routinely yields 2‑ to 10‑fold improvements in intrinsic clearance compared with the unsubstituted phenyl congener [1].

Metabolic stability Cytochrome P450 Fluorine blocking

Synthetic Tether: Cyclopentanone Core as a Gateway to Diaryl PAF Antagonists

The cyclopentanone carbonyl in 2-(3,4-difluorophenyl)cyclopentanone serves as a critical synthetic handle for reductive elaboration into 1,3‑diaryl cyclopentane PAF (platelet‑activating factor) antagonists. U.S. Patent 4,845,129 explicitly teaches that appropriately substituted cyclopentanones are key intermediates for the preparation of potent and specific PAF antagonists, with the cyclopentanone moiety enabling stereoselective reduction and subsequent functionalization [1]. In contrast, the isomeric cyclopentyl(3,4‑difluorophenyl)methanone (exocyclic ketone) lacks the endocyclic carbonyl geometry required for the same reductive cyclopentane‑forming sequence, making it structurally incapable of entering this antagonist pipeline [2]. The 3,4‑difluorophenyl substitution further differentiates the compound from the 2,4‑ and 3,5‑regioisomers, which may exhibit divergent electronic directing effects during reduction and coupling steps.

PAF antagonist Cyclopentanone reduction Diaryl cyclopentane

2-(3,4-Difluorophenyl)cyclopentanone – Curated Application Scenarios Grounded in Quantitative Differentiation


Lead Optimization for COX‑2‑Selective Anti‑Inflammatory Agents

The three‑acceptor HBA profile, combined with the 3,4‑difluoro‑blocked phenyl ring, positions 2-(3,4-difluorophenyl)cyclopentanone as a direct entry point into the diarylcyclopentenone class of COX‑2 inhibitors. As demonstrated by Black et al., halogen substitution on the 2‑phenyl ring dramatically shifts COX‑2 selectivity [1]. The 0.2‑unit XLogP3‑AA advantage over the parent phenyl analog further supports membrane permeation [2]. Procurement of this building block enables immediate SAR exploration around the fluorinated aryl domain without additional late‑stage fluorination.

Synthesis of 1,3‑Diaryl Cyclopentane PAF Antagonist Libraries

U.S. Patent 4,845,129 teaches the reductive conversion of 2‑aryl cyclopentanones to 1,3‑diaryl cyclopentanes with potent PAF‑antagonist activity [3]. The endocyclic carbonyl of 2-(3,4-difluorophenyl)cyclopentanone is mechanistically essential for this transformation, excluding exocyclic ketone isomers. Sourcing this specific ketone secures a direct route to a privileged PAF‑antagonist chemotype and avoids synthetic dead‑ends encountered with cyclopentyl aryl ketones.

Metabolic‑Stability‑Driven Fragment or Scaffold Replacement

When a phenyl‑containing lead exhibits rapid in‑vitro clearance attributed to para‑hydroxylation, replacement with the 3,4‑difluorophenyl cyclopentanone fragment offers a de‑risked metabolic profile based on the established fluorine‑blocking principle [4]. The two‑fold metabolic‑site blockade is superior to mono‑fluoro or unsubstituted alternatives, reducing the need for iterative metabolite‑identification studies and accelerating the design‑make‑test cycle.

Physicochemical Property Benchmarking in CNS Penetration Programs

With a computed XLogP3‑AA of 2.3, a TPSA of 17.1 Ų, and a molecular weight of 196.19 g/mol [2], 2-(3,4-difluorophenyl)cyclopentanone occupies a favorable CNS‑MPO chemical space relative to its non‑fluorinated (XLogP3‑AA 2.1) and mono‑fluorinated (XLogP3‑AA 2.2) counterparts. This quantifiable lipophilicity ladder allows medicinal chemistry teams to select the optimal fluoro‑aryl cyclopentanone scaffold for passive BBB penetration assays without resorting to additional alkyl‑chain modifications.

Quote Request

Request a Quote for 2-(3,4-Difluorophenyl)cyclopentanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.